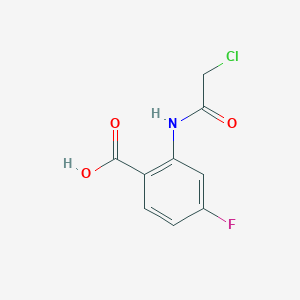

2-Fluoro-4-iodo-6-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

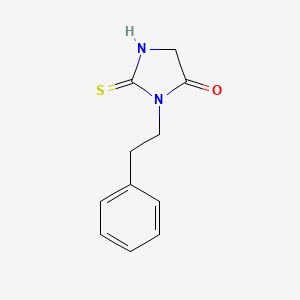

“2-Fluoro-4-iodo-6-methoxybenzaldehyde” is a synthetic compound of scientific interest. It has a CAS Number of 2384659-20-3 and a molecular weight of 280.04 . The IUPAC name for this compound is 2-fluoro-6-iodo-4-methoxybenzaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6FIO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . The SMILES string is COc1cccc(F)c1C=O .Physical and Chemical Properties Analysis

The melting point of a related compound, 2-Fluoro-6-methoxybenzaldehyde, is between 59-63 °C . The flash point is greater than 110 °C .Wissenschaftliche Forschungsanwendungen

Fluorogenic Aldehyde Monitoring in Aldol Reactions

A novel fluorogenic aldehyde with a 1,2,3-triazole moiety, designed for monitoring aldol reactions through fluorescence increase, demonstrates the potential of incorporating 2-fluoro-4-iodo-6-methoxybenzaldehyde analogs in chemical synthesis monitoring. This aldehyde's fluorescence is quenched by the 4-formylphenyl group, with the aldol product exhibiting significantly higher fluorescence, highlighting its use in evaluating reaction conditions and catalyst activities (Guo & Tanaka, 2009).

Anticancer Activity of Fluorinated Analogues

Research into fluorinated analogues of combretastatin, utilizing fluorinated benzaldehydes, underscores the relevance of such compounds in developing anticancer agents. The synthesis of these analogues from fluorinated benzaldehydes and their potent cell growth inhibitory properties affirm the significance of this compound derivatives in medicinal chemistry (Lawrence et al., 2003).

Synthesis of Methyl 4-Bromo-2-methoxybenzoate

The transformation of 4-bromo-2-fluorotoluene into methyl 4-bromo-2-methoxybenzoate, with steps involving bromination and hydrolysis to yield 4-bromo-2-fluorobenzaldehyde, indicates the utility of this compound in complex organic syntheses, showcasing its versatility in synthetic chemistry applications (Bing-he, 2008).

Bioconversion Potential in Fungal Metabolism

The study of the bioconversion potential of Bjerkandera adusta with fluorinated substrates, including attempts to produce novel halogenated aromatic compounds, reflects on the environmental and biotechnological relevance of compounds like this compound. Although no new chlorinated compounds were produced, such research points to the potential ecological roles and biotransformation capabilities of these compounds (Lauritsen & Lunding, 1998).

Facile Synthesis and Adrenergic Activity Analysis

The facile synthesis of 3-fluoro-4-methoxybenzaldehyde and its structural identification suggest the importance of methodological advancements in synthesizing fluorinated compounds. Such research aids in understanding the chemical properties and potential biological activities of related compounds, including this compound, in the context of medicinal chemistry (Bao-jie, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-4-iodo-6-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKLWQVRRXSUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)I)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2613785.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2613786.png)

![N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2613791.png)

![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)

![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)

![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)

![Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate](/img/structure/B2613806.png)